Methyl 4-(carbamimidamidomethyl)benzoate
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Description
Synthesis Analysis
The synthesis of derivatives of methyl benzoate often involves condensation reactions. For instance, the chemoenzymatic synthesis of carbasugars from methyl benzoate involves the use of the cis-dihydrodiol metabolite as a synthetic precursor . Another example is the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which showed potent antibacterial activity . Additionally, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction without phase separation . These methods highlight the reactivity of the methyl benzoate core when functionalized with various substituents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). For example, the structure and absolute configurations of carbasugars were determined by NMR and X-ray crystallography . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of methyl benzoate derivatives can be inferred from the synthesis of compounds like methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers . This indicates the presence of chemical equilibria and isomerization processes in these compounds. Additionally, the stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate with its isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are diverse. For instance, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is influenced by the alkyl chain length. On the other hand, the crystal structure and molecular modeling of methyl N-(4-methoxyphenylmethyl)-N'-cyano-carbamimidothioate suggest its potential as an organic molecular electronic material .
Scientific Research Applications
1. Crystal Engineering and Phase Transition
Methyl 4-(carbamimidamidomethyl)benzoate has been studied in the context of crystal engineering. For example, a study by Johnstone et al. (2010) explored how high pressure can induce a phase transition in a high-Z′ structure of a related compound, Methyl 2-(carbazol-9-yl)benzoate. This research provides insights into the behavior of such molecules under varying pressure conditions.
2. Electropolymerization and Capacitive Behavior
The chemical synthesis and electropolymerization of compounds related to Methyl 4-(carbamimidamidomethyl)benzoate have been examined. A study by Ates et al. (2015) discusses the synthesis of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate and its potential applications in supercapacitors and biosensors due to its capacitive properties.
3. Insecticidal Properties
Research has identified insecticidal properties in compounds similar to Methyl 4-(carbamimidamidomethyl)benzoate. For instance, a study by Mostafiz et al. (2022) found that Methyl Benzoate exhibited larvicidal activity against mosquitoes, suggesting its potential as an environmentally friendly insecticide.
4. Plant Scent Compound and Pollinator Attraction
The role of Methyl Benzoate as a scent compound in plants and its impact on pollinator behavior has also been a subject of study. Dudareva et al. (2000) researched its synthesis and emission in snapdragon flowers, highlighting its significance in attracting pollinators like bumblebees.
5. Growth and Structural Analysis
The growth and crystal structure of related benzoate compounds have been analyzed in various studies. Vijayan et al. (2003) focused on the growth and properties of Methyl 4-hydroxybenzoate crystals, providing insights into their optical, thermal, and mechanical characteristics.
6. Environmental Applications
Studies have also explored the environmental applications of Methyl Benzoate and related compounds. For instance, Parkinson et al. (2009) investigated the use of Methyl Benzoate as a biomarker for mold growth in indoor environments, demonstrating its potential in indoor air quality monitoring.
properties
IUPAC Name |
methyl 4-[(diaminomethylideneamino)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQUIYMDUXKSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609798 |
Source
|
Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(carbamimidamidomethyl)benzoate | |
CAS RN |
736080-30-1 |
Source
|
Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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